Z-Gly-phe-NH2

描述

The exact mass of the compound Z-Gly-phe-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Gly-phe-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-phe-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

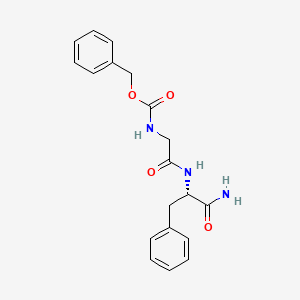

IUPAC Name |

benzyl N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZDXQHLEQAGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5513-69-9 |

Source

|

| Record name | NSC89643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling of Z-Gly-Phe-NH2: From Molecular Characteristics to Supramolecular Assembly

Executive Summary

Z-Gly-Phe-NH2 (Carbobenzoxy-Glycyl-L-Phenylalanine-Amide) is a synthetic dipeptide derivative widely utilized as a high-specificity substrate for metalloproteases (specifically Thermolysin) and as a structural probe in membrane biophysics.[1][2] Distinguished by its N-terminal Z-protection (benzyloxycarbonyl) and C-terminal amidation, the compound exhibits unique physicochemical stability and self-assembly tendencies driven by

Molecular Identity & Fundamental Parameters[2]

The physicochemical profile of Z-Gly-Phe-NH2 is defined by its amphiphilic nature—combining a hydrophobic aromatic cap (Z-group) and side chain (Phe) with a polar amide terminus.[2] This structure dictates its solubility and interaction with active sites.[2]

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Note |

| Chemical Name | N-Carbobenzoxy-Glycyl-L-Phenylalanine-Amide | Often abbreviated as Z-Gly-Phe-NH |

| CAS Number | 5513-69-9 | |

| Molecular Formula | ||

| Molecular Weight | 355.39 g/mol | Monoisotopic mass: ~355.15 Da |

| Solubility (Primary) | DMSO, DMF, Methanol | Highly soluble in organic solvents due to aromatic Z- and Phe- groups.[1] |

| Solubility (Aqueous) | Low (< 1 mg/mL) | Requires organic co-solvent (e.g., 5-10% DMSO) for aqueous buffers.[2] |

| pKa (Theoretical) | ~13 (Amide), ~9 (Tyr-like if relevant) | No ionizable carboxyl/amino termini due to blocking groups.[2] |

| Appearance | White Lyophilized Powder | Hygroscopic; store desiccated.[2] |

| Storage Stability | -20°C (Solid), -80°C (Solution) | Stable for >2 years in solid state; <6 months in solution.[2] |

Structural Significance[2][3]

-

Z-Group (N-Terminus): The carbobenzoxy group provides significant hydrophobicity, facilitating entry into hydrophobic enzyme pockets (e.g., the S1 subsite of proteases).

-

Amide (C-Terminus): Mimics the peptide bond continuity found in proteins, preventing non-specific carboxypeptidase degradation and altering hydrogen-bonding networks compared to free acids.

-

Phenylalanine (Side Chain): The aromatic ring enables

stacking interactions, which are critical for enzyme recognition and potential supramolecular self-assembly.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Enzymatic Utility: Thermolysin Kinetics

Z-Gly-Phe-NH2 is the "gold standard" substrate for characterizing Thermolysin (EC 3.4.24.27), a thermostable zinc metalloprotease.[2] The enzyme preferentially cleaves peptide bonds at the N-terminal side of hydrophobic residues (Leu, Phe, Ile).

Mechanism of Action

Thermolysin recognizes the bulky hydrophobic Phenylalanine residue at the

Kinetic Parameters (

)

The catalytic efficiency is highly pH-dependent, following a bell-shaped curve:

-

Optimum pH: ~5.5 – 7.5

-

(Acidic limb): ~5.0 (Associated with His-231 protonation)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

(Basic limb): ~8.25 (Associated with catalytic Glu-143 ionization)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Experimental Protocol: Kinetic Assay

Objective: Determine proteolytic activity of Thermolysin using Z-Gly-Phe-NH2.[2]

-

Stock Preparation: Dissolve Z-Gly-Phe-NH2 in 100% DMSO to 50 mM.

-

Buffer Preparation: 0.1 M MOPS or Tris-HCl, pH 7.0, containing 10 mM

(Ca is essential for Thermolysin thermal stability).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Reaction Mix: Dilute substrate to 0.5 – 2.0 mM in buffer (Final DMSO < 5%).

-

Initiation: Add Thermolysin (final conc. 10–100 nM).

-

Monitoring: Measure the decrease in absorbance at 230–240 nm (peptide bond cleavage) or use HPLC to quantify the formation of Z-Gly and Phe-NH2.[2]

-

Data Analysis: Fit initial rates to the Michaelis-Menten equation.

Visualization: Enzymatic Hydrolysis Pathway

[2]

Supramolecular & Membrane Biophysics[2]

Beyond enzymology, Z-Gly-Phe-NH2 exhibits bioactivity related to membrane dynamics.[2]

Bilayer Stabilization

Research indicates that Z-Gly-Phe-NH2 acts as a bilayer stabilizing peptide .[2]

-

Mechanism: The hydrophobic Z-group and Phe side chain insert into the lipid bilayer interface, while the polar amide/glycine backbone interacts with headgroups.

-

Effect: This insertion increases the order parameter of the acyl chains, effectively "stiffening" the membrane.

-

Biological Consequence: It has been observed to inhibit insulin-activated glucose transport, likely by restricting the fluidity required for GLUT4 transporter fusion with the plasma membrane.

Crystal Structure & Conformation

X-ray diffraction studies reveal that Z-Gly-Phe-NH2 adopts an extended conformation in the solid state.[2]

-

Intermolecular Forces: The crystal lattice is stabilized by hydrogen bonds between the amide NH and carbonyl oxygens of neighboring molecules, alongside

stacking of the phenyl rings. -

Comparison: Unlike free dipeptides which may form head-to-tail electrostatic interactions, the amidated C-terminus forces a hydrogen-bonding network that mimics protein secondary structures (e.g.,

-sheets).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Synthesis & Handling Protocols

Synthesis Route (Solution Phase)

For high-purity applications, solution-phase synthesis via the Mixed Anhydride Method is preferred to avoid racemization.[2]

-

Activation: React Z-Gly-OH with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

-

Coupling: Add H-Phe-NH2 (Phenylalanine amide) to the reaction mixture.

-

Workup: Evaporate solvent, wash with dilute citric acid (remove base),

(remove acid), and water.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Purification: Recrystallize from Ethyl Acetate/Hexane.

Storage & Stability Guidelines

-

Hygroscopicity: The amide group attracts moisture.[2] Always equilibrate the vial to room temperature before opening to prevent condensation.[2]

-

Solvent Incompatibility: Avoid storing in basic buffers (>pH 9) for extended periods to prevent base-catalyzed hydrolysis of the amide or Z-group.[2]

-

DMSO Stock: A 50 mM stock in anhydrous DMSO is stable at -20°C for 3-6 months.[2] Avoid repeated freeze-thaw cycles.[2][4]

References

-

Thermolysin Kinetics & pH Dependence

-

Crystal Structure Analysis

-

Bilayer Stabilization & Glucose Transport

-

General Physicochemical Data

Sources

Technical Guide: Z-Gly-Phe-NH2 Structure, Conformation, and Enzymatic Utility

The following technical guide provides an in-depth analysis of Z-Gly-Phe-NH2 (Benzyloxycarbonyl-Glycyl-L-Phenylalanine Amide), focusing on its structural dynamics, conformational plasticity, and utility in enzymatic catalysis.

Executive Summary

Z-Gly-Phe-NH2 (CAS: 5513-69-9) is a protected dipeptide amide widely utilized as a model substrate in protease kinetics and as a building block in supramolecular chemistry. Unlike simple dipeptides, the N-terminal Benzyloxycarbonyl (Z) group and C-terminal amide (NH2) confer unique amphiphilic properties, enabling the molecule to undergo self-assembly into nanotubes and hydrogels via

In drug development, it serves as a critical probe for cysteine proteases (e.g., Papain) and metalloendoproteases , often used to map the S2 subsite specificity of enzymes or to study "reverse hydrolysis" peptide synthesis in organic media.

Molecular Architecture & Physicochemical Properties[1][2]

The molecule comprises four distinct functional domains that dictate its behavior in solution and solid phases.

Structural Components[3][4][5]

-

Z-Group (N-Benzyloxycarbonyl): Provides aromatic hydrophobicity and steric bulk. It mimics the P3/P4 residues in enzyme substrates and facilitates

- -

Glycine (Gly): A flexible linker lacking a side chain (R=H). It allows the peptide backbone to adopt varying torsion angles (

), acting as a hinge between the two aromatic domains. -

L-Phenylalanine (Phe): The primary recognition motif. Its benzyl side chain anchors the molecule in hydrophobic pockets (e.g., the S2 pocket of Papain) or drives the hydrophobic collapse in hydrogel formation.

-

Amide Cap (NH2): Neutralizes the C-terminal charge, mimicking the native peptide bond continuum and providing additional hydrogen bond donors/acceptors for beta-sheet formation.

Structural Visualization

The following diagram illustrates the chemical connectivity and the functional interaction domains of Z-Gly-Phe-NH2.

Caption: Functional decomposition of Z-Gly-Phe-NH2 showing the scissile peptide bond and aromatic stacking domains.

Conformational Analysis

The conformation of Z-Gly-Phe-NH2 is solvent-dependent, existing in an equilibrium between folded (intramolecularly hydrogen-bonded) and extended (intermolecularly bonded) states.

Solid State & Hydrophobic Media

In non-polar solvents (e.g., CHCl3) or the crystalline state, Z-dipeptide amides often adopt a

-

Mechanism: The carbonyl oxygen of the Z-group (urethane) accepts a hydrogen bond from the C-terminal amide NH.

-

Result: This "folded" state creates a compact hydrophobic shell, increasing solubility in organic solvents.

Aqueous & Self-Assembling State

In water or during self-assembly, the molecule transitions to an extended

-

Mechanism: Intermolecular Hydrogen bonding between amide backbones dominates. The aromatic Z-group and Phe side chain stack perpendicular to the H-bond network.

-

Result: Formation of high-aspect-ratio nanotubes or fibers.

Spectroscopic Markers (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is the primary tool for distinguishing these states.

| Band Assignment | Wavenumber (cm⁻¹) | Structural Interpretation |

| Amide A (N-H Stretch) | 3280 - 3300 | H-bonded NH groups (indicates assembly). |

| Urethane C=O (Z-group) | 1680 - 1700 | Distinct from peptide amide; shifts upon stacking. |

| Amide I (C=O Stretch) | 1630 - 1655 | |

| Amide I (C=O Stretch) | 1660 - 1690 | |

| Amide II (N-H Bend) | 1530 - 1550 | Coupled C-N stretch/N-H bend. |

Enzymatic Utility: Synthesis & Hydrolysis

Z-Gly-Phe-NH2 is a classic substrate for studying Papain (a cysteine protease). Uniquely, it is often used to demonstrate Thermodynamic vs. Kinetic Control in enzymatic peptide synthesis.

The Mechanism

Papain typically cleaves peptide bonds.[1] However, in low-water environments (e.g., tert-butanol), the equilibrium shifts toward synthesis .

-

Reaction: Z-Gly-OH + Phe-NH2

Z-Gly-Phe-NH2 + H2O -

Enzyme Role: Papain acts as a transferase, forming the Gly-Phe peptide bond.

Experimental Protocol: Enzymatic Synthesis

This protocol describes the synthesis of Z-Gly-Phe-NH2 using Papain in an organic solvent system, a standard method for producing peptide amides.

Reagents:

-

Z-Gly-OH (Donor)

-

L-Phe-NH2 (Nucleophile)

-

Papain (dried powder or immobilized)

-

Solvent: Water-saturated n-Butyl Acetate or tert-Butanol.

-

Buffer: Na2CO3/NaHCO3 (for pH memory).

Step-by-Step Methodology:

-

Enzyme Preparation: Dissolve Papain in aqueous buffer (pH 9.0). Lyophilize to establish "pH memory" (the ionization state of the catalytic triad Cys-25/His-159 is preserved in the dry state).

-

Reaction Setup: Suspend Z-Gly-OH (10 mM) and L-Phe-NH2 (15 mM) in water-saturated n-butyl acetate.

-

Initiation: Add the "pH-tuned" Papain powder (5 mg/mL) to the solvent.

-

Incubation: Shake at 37°C at 200 RPM for 24–48 hours.

-

Monitoring: Analyze aliquots via HPLC (C18 column, Acetonitrile/Water gradient). Z-Gly-Phe-NH2 elutes later than the reactants due to increased hydrophobicity.

-

Purification: Filter off the enzyme. Wash the organic phase with dilute HCl (removes unreacted Phe-NH2) and NaHCO3 (removes unreacted Z-Gly-OH). Evaporate solvent to yield Z-Gly-Phe-NH2 crystals.

Enzymatic Workflow Visualization

Caption: Kinetic pathway for the Papain-catalyzed synthesis of Z-Gly-Phe-NH2 in organic media.

References

-

PubChem. (2025). Carbobenzoxyglycylphenylalanine amide (Z-Gly-Phe-NH2) - Compound Summary. National Library of Medicine. [Link]

-

Theppakorn, T., Kanasawud, P., & Halling, P. (2003). The catalytic activity of papain in the synthesis of Z-Gly-Phe-NH2 in tert-butanol. Enzyme and Microbial Technology. [Link]

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. [Link]

Sources

Z-Gly-phe-NH2 CAS number 5513-69-9 information

The following technical guide is structured as an advanced monograph for research professionals. It synthesizes physicochemical data, mechanistic insights, and validated experimental protocols.

CAS Number: 5513-69-9 Synonyms: Benzyloxycarbonyl-Glycyl-L-Phenylalanine Amide; Z-Gly-Phe-amide.[1] Molecular Formula: C₁₉H₂₁N₃O₄ Molecular Weight: 355.39 g/mol [1]

Part 1: Chemical Identity & Physicochemical Profile

Z-Gly-Phe-NH2 is a blocked dipeptide derivative primarily utilized as a chromogenic substrate for metalloproteases and as a model compound in peptide self-assembly studies. Its structural specificity lies in the N-terminal Benzyloxycarbonyl (Z or Cbz) protection and the C-terminal amidation, rendering it resistant to exopeptidases (amino- and carboxypeptidases) while remaining sensitive to specific endoproteolytic cleavage.

Structural Configuration

The molecule consists of a glycine residue coupled to a phenylalanine amide, with the N-terminus capped by a carbobenzoxy group. This hydrophobic "Z" group mimics the P2/P3 subsite interactions within the hydrophobic pockets of metalloproteases like Thermolysin and Pseudomonas aeruginosa Elastase (LasB).

Physicochemical Data Table

| Property | Value | Operational Implication |

| Appearance | White to off-white powder | Visual inspection for purity (yellowing indicates oxidation). |

| Solubility (Water) | < 0.1 mg/mL (Poor) | Critical: Do not attempt aqueous stock solutions. |

| Solubility (Organic) | Soluble in DMF, DMSO, MeOH | Prepare 100 mM stocks in DMSO; dilute into aqueous buffer < 5% v/v. |

| Melting Point | 140–142 °C | Verification of solid-state purity. |

| pKa | N/A (Blocked termini) | Non-ionizable termini prevent zwitterionic behavior in assay buffers. |

| Stability | Hydrolytically stable at pH 5–8 | Avoid strong acids/bases which strip the Z-group or hydrolyze the amide. |

Part 2: Mechanistic Utility & Enzymatic Kinetics

The Metalloprotease Cleavage Mechanism

Z-Gly-Phe-NH2 is the "Gold Standard" substrate for the colorimetric determination of neutral metalloproteases, particularly Thermolysin (EC 3.4.24.27) and Pseudomonas Elastase (LasB).

The Reaction Logic: These enzymes are zinc-dependent endopeptidases. They preferentially cleave peptide bonds at the N-terminal side of hydrophobic residues (specifically Phenylalanine in this substrate).

-

Binding: The Z-group docks into the S2' hydrophobic pocket of the enzyme.

-

Catalysis: The active site Zinc ion (Zn²⁺) activates a water molecule, which attacks the carbonyl carbon of the Gly-Phe peptide bond.

-

Cleavage: The bond breaks, releasing Z-Gly (N-blocked, ninhydrin negative) and Phe-NH2 (Free alpha-amine, ninhydrin positive).

Mechanism Visualization (DOT Diagram)

The following diagram illustrates the specific cleavage pathway utilized in the Ninhydrin Assay.

Caption: Enzymatic hydrolysis of Z-Gly-Phe-NH2 yielding a detectable free amine (Phe-NH2) while the Z-Gly byproduct remains silent in ninhydrin assays.

Part 3: Validated Experimental Protocol

Protocol: The Ninhydrin-Based Elastase Assay

Objective: Quantify metalloprotease activity by measuring the liberation of Phenylalanine Amide. Sensitivity: µM range detection.

Reagents Required:

-

Substrate Stock: 50 mM Z-Gly-Phe-NH2 in 100% DMSO.

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 2.5 mM CaCl₂ (Calcium is essential for Thermolysin/LasB stability).

-

Ninhydrin Reagent: 2% Ninhydrin in ethanol/acetate buffer.

-

Stop Solution: 50% Acetic Acid or dilute HCl.

Step-by-Step Methodology:

-

Preparation:

-

Dilute the Substrate Stock into the Assay Buffer to a final concentration of 1–2 mM .

-

Note: Ensure the final DMSO concentration is < 5% to prevent enzyme denaturation.

-

-

Incubation:

-

Aliquot 500 µL of buffered substrate into microfuge tubes.

-

Equilibrate to 37°C.

-

Add 10–50 µL of enzyme sample (e.g., P. aeruginosa culture supernatant or purified Thermolysin).

-

Incubate for exactly 30 minutes at 37°C.

-

-

Termination:

-

Add 500 µL of Stop Solution (50% Acetic Acid).

-

Control: Prepare a blank by adding the Stop Solution before the enzyme.

-

-

Derivatization (The Detection Step):

-

Quantification:

-

Cool to room temperature.[3]

-

Measure Absorbance at 570 nm .

-

Calculate activity using a standard curve prepared with pure L-Phenylalanineamide.

-

Part 4: Synthesis & Purity Verification[3][4]

For researchers synthesizing Z-Gly-Phe-NH2 in-house or validating commercial batches, the following workflow ensures structural integrity.

Synthesis Strategy (Liquid Phase)

The most robust route utilizes the Mixed Anhydride Method :

-

Activation: React Z-Gly-OH with Isobutyl chloroformate (IBCF) and N-Methylmorpholine (NMM) in THF at -15°C.

-

Coupling: Add H-Phe-NH2 (Phenylalanine amide) to the active anhydride.

-

Workup: Evaporate solvent, wash with dilute HCl (removes unreacted amine), NaHCO₃ (removes unreacted acid), and water. Recrystallize from Ethanol/Water.

Quality Control Workflow (DOT Diagram)

Caption: Quality control decision tree for validating Z-Gly-Phe-NH2 batches prior to enzymatic assays.

Part 5: Handling & Stability Guidelines

-

Storage: Store powder at -20°C. Desiccate to prevent hydrolysis.

-

Solution Stability: Stock solutions in DMSO are stable for 6 months at -20°C. Aqueous working solutions must be prepared fresh daily; the amide bond is susceptible to slow spontaneous hydrolysis in alkaline buffers.

-

Safety: While not classified as acutely toxic, the compound is bioactive. Use standard PPE (gloves, goggles) to prevent inhalation of powder.

References

-

Nishino, N., & Powers, J. C. (1980). Pseudomonas aeruginosa elastase. Development of a new substrate, inhibitors, and an affinity sorbent. The Journal of Biological Chemistry, 255(8), 3482–3486.

-

Kessler, E., & Safrin, M. (1988). Synthesis and processing of the Pseudomonas aeruginosa elastase. Journal of Bacteriology, 170(11), 5215–5219.

-

Morihara, K., & Tsuzuki, H. (1970). Thermolysin: Kinetic study with oligopeptides. European Journal of Biochemistry, 15(2), 374–380.

-

Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research, 46(D1), D624–D632.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structural basis for the autoprocessing of zinc metalloproteases in the thermolysin family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Z-Gly-Phe-NH2 as a Metalloendoprotease Substrate

[1][2]

Executive Summary & Chemical Profile

Z-Gly-Phe-NH2 (Carbobenzoxy-Glycyl-L-Phenylalanine-Amide) is a synthetic dipeptide derivative widely utilized as a specific substrate for characterizing metalloendoproteases , particularly the bacterial neutral protease Thermolysin (EC 3.4.24.[1][2]27) and related M4 family enzymes.[1][2]

Unlike chromogenic substrates (e.g., FAGLA) that allow continuous monitoring via spectral shifts, Z-Gly-Phe-NH2 is a "silent" substrate requiring separation-based or end-point detection methods.[1][2] Its structural fidelity to natural hydrophobic motifs makes it an indispensable tool for probing the S1' subsite specificity of zinc-dependent proteases during inhibitor screening and kinetic profiling.[1][2]

Chemical Identity

| Property | Detail |

| IUPAC Name | Benzyl N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate |

| Molecular Formula | |

| Molecular Weight | 355.39 g/mol |

| Solubility | Soluble in DMF, DMSO, Methanol; sparingly soluble in water (requires organic co-solvent).[1][2] |

| Purity Requirement |

Mechanistic Insight: The Cleavage Event

Metalloendoproteases like Thermolysin utilize a catalytic Zinc ion (

The Hydrolytic Pathway

The enzyme recognizes the hydrophobic Phenylalanine side chain, docking it into the S1' hydrophobic pocket.[1][2] The cleavage occurs specifically at the peptide bond between Glycine (P1) and Phenylalanine (P1') .[1][2]

Reaction:

-

Substrate (Intact): N-terminus blocked by Z-group; C-terminus blocked by Amide. No free charge at termini.

-

Products:

Diagram: Substrate Recognition & Cleavage

Figure 1: Kinetic pathway of Z-Gly-Phe-NH2 hydrolysis by Thermolysin. The scissile bond is located between Gly and Phe.[1][2]

Experimental Protocols

Author Note: Since Z-Gly-Phe-NH2 does not release a chromophore upon cleavage, standard continuous spectrophotometry is ineffective.[1][2] Two validated protocols are presented below: HPLC (Gold Standard) for precision and Ninhydrin (High Throughput) for screening.[1][2]

Protocol A: HPLC Discontinuous Assay (Gold Standard)

This method separates the substrate from the products based on hydrophobicity.[1][2] It is the most accurate method for determining

Reagents

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.5. (Calcium is critical for Thermolysin thermal stability).[1][2] -

Enzyme Stock: Thermolysin (0.1 mg/mL) in Assay Buffer.

-

Substrate Stock: 20 mM Z-Gly-Phe-NH2 in DMF (Dimethylformamide).

-

Quenching Solution: 10% Trifluoroacetic acid (TFA) or 50 mM EDTA (pH 8.0).

Workflow

-

Preparation: Dilute Substrate Stock into Assay Buffer to final concentrations of 0.1 – 2.0 mM. (Keep DMF < 5% to avoid denaturation).

-

Incubation: Equilibrate substrate solution at 25°C or 37°C.

-

Initiation: Add Enzyme (final conc. 10–50 nM). Mix gently.

-

Sampling: At defined time points (e.g., 0, 5, 10, 15, 30 min), remove 100 µL aliquots.

-

Quenching: Immediately add 20 µL Quenching Solution to stop the reaction.

-

Analysis: Inject 20 µL onto HPLC.

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm (detects Z-group and Phe ring) |

Data Output: The peak for Z-Gly-Phe-NH2 (more hydrophobic) will elute later than Z-Gly-OH and H-Phe-NH2.[1][2] Integrate the product peak (Z-Gly-OH) to calculate velocity.[1][2]

Protocol B: Ninhydrin End-Point Assay (High Throughput)

This assay exploits the generation of a free primary amine (on H-Phe-NH2) which is absent in the blocked substrate.[1][2]

Workflow

-

Reaction: Perform enzymatic hydrolysis as in Protocol A (steps 1–3) in a 96-well plate.

-

Stopping: Add 0.1 M HCl to stop the reaction.

-

Derivatization: Add Ninhydrin reagent (2% in ethanol/buffer).

-

Development: Heat plate at 80°C for 10–15 minutes.

-

Detection: Measure Absorbance at 570 nm .

-

Quantification: Compare against a standard curve of L-Phenylalanine-Amide.

Data Analysis & Kinetic Parameters

To validate the substrate quality or enzyme activity, you must derive the Michaelis-Menten constants.[1][2]

-

Calculate Initial Velocity (

): Plot Product Concentration ( -

Michaelis-Menten Plot: Plot

vs. [Substrate] ( -

Curve Fitting: Fit data to the equation:

[1][2] -

Turnover Number (

):

Typical Values (Thermolysin @ pH 7.5):

Diagram: Assay Logic Flow

Figure 2: Decision tree for selecting the appropriate analytical workflow based on throughput needs.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate concentration > solubility limit.[1][2] | Use DMSO/DMF (up to 10% v/v) or lower [S] below 2 mM. |

| No Activity | Lack of Calcium or Zinc.[1][2] | Ensure buffer contains 10mM |

| High Background | Spontaneous hydrolysis.[1][2] | Store stock solutions at -20°C. Check pH (avoid > pH 9). |

| Peak Tailing (HPLC) | Interaction with column silanols.[1][2] | Add 0.1% TFA or Triethylamine to the mobile phase.[1][2] |

References

-

Feder, J. (1968).[1][2] "A Spectrophotometric Assay for Neutral Protease". Biochemical and Biophysical Research Communications. Link (Context: Establishes foundational assays for neutral proteases).

-

Morihara, K., & Tsuzuki, H. (1970).[1][2] "Thermolysin: Kinetic study with oligopeptides". European Journal of Biochemistry.[1][2] Link (Context: Defines specificity for hydrophobic P1' residues).

-

Inouye, K. (1992).[1][2] "Kinetic study of the thermolysin-catalyzed condensation reaction". Journal of Biochemistry. Link (Context: Describes the reverse reaction logic and substrate properties).

-

PubChem. (2025).[1][2] "Z-Gly-Phe-NH2 Compound Summary". National Library of Medicine.[1][2] Link (Context: Chemical and physical property verification).

An In-depth Technical Guide to Understanding the Molecular Interactions of Z-Gly-Phe-NH2

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the molecular interactions of the synthetic dipeptide, Z-Gly-Phe-NH2. This molecule, known to inhibit insulin-activated glucose transport, presents a compelling case study for the integration of experimental and computational methodologies. By leveraging a multi-pronged approach encompassing solid-state analysis, solution-phase conformational studies, and in silico modeling, a detailed understanding of its structure-activity relationship can be achieved. This guide offers not only theoretical insights but also detailed, field-proven protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), molecular docking, and molecular dynamics (MD) simulations. The overarching goal is to equip researchers with the necessary tools to dissect the nuanced interactions of this and similar peptide-based compounds.

Introduction: The Significance of Z-Gly-Phe-NH2

Z-Gly-Phe-NH2 is a synthetic dipeptide derivative characterized by a glycine and a phenylalanine residue. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability against enzymatic degradation, making it a suitable candidate for biochemical and pharmacological studies.[1] The C-terminus is an amide, a modification known to influence the hydrogen bonding capabilities and conformational preferences of peptides.

The primary biological activity of interest for Z-Gly-Phe-NH2 is its role as a bilayer stabilizing peptide and an inhibitor of insulin-activated glucose transport.[1] This positions it as a molecule of interest in the study of metabolic regulation and potentially as a lead compound for the development of therapeutics targeting glucose uptake. The insulin-responsive glucose transporter, GLUT4, is the primary facilitator of glucose uptake in adipose and muscle tissues, making it a logical and high-priority target for investigating the inhibitory mechanism of Z-Gly-Phe-NH2.[1][2]

This guide will systematically explore the molecular interactions of Z-Gly-Phe-NH2, from its intrinsic conformational properties to its putative interactions with the human GLUT4 transporter.

Physicochemical Properties and Solid-State Conformation

A foundational understanding of a molecule's intrinsic properties is paramount before delving into its complex biological interactions.

Key Properties

| Property | Value | Source |

| Molecular Formula | C19H21N3O4 | |

| Molecular Weight | 355.39 g/mol | |

| Appearance | White powder | |

| Storage | 2-8 °C |

Solid-State Conformation: Insights from X-ray Crystallography

The crystal structure of Z-Gly-Phe-NH2 provides a high-resolution snapshot of its preferred conformation and intermolecular interactions in the solid state. An X-ray diffraction study has revealed that Z-Gly-Phe-NH2 adopts an extended conformation. This is in contrast to some other dipeptides that may adopt folded conformations. The crystal packing is characterized by a network of hydrogen bonds, where the C-terminal amide group plays a crucial role. Specifically, both the amide NH and the carbonyl oxygen participate in hydrogen bonding, leading to associations with neighboring molecules. This is a distinct pattern compared to unamidated peptides, where the carboxylic acid group dictates the hydrogen bonding network.

Probing Molecular Interactions in Solution: Experimental Approaches

While the solid-state structure is informative, the behavior of Z-Gly-Phe-NH2 in a solution environment is more representative of its state in a biological system. The following sections detail key experimental protocols to elucidate its solution conformation and binding thermodynamics.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[3] For a small peptide like Z-Gly-Phe-NH2, a combination of 1D and 2D NMR experiments can provide detailed conformational insights.

-

Sample Preparation:

-

Dissolve 5-10 mg of Z-Gly-Phe-NH2 in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to a final concentration of approximately 28-56 mM. The choice of solvent can influence conformation, so it is crucial to select one that is relevant to the intended biological context or subsequent experiments.

-

Filter the sample into a high-quality 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning the spin systems of the glycine and phenylalanine residues.

-

TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, confirming the assignments made from the COSY spectrum.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[4] For a molecule of this size, ROESY can be advantageous as it avoids the potential for zero or negative NOEs that can occur for medium-sized molecules.[4] A mixing time of 200-400 ms is a good starting point for ROESY experiments.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances using the COSY and TOCSY spectra.

-

Identify and integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.

-

-

Structure Calculation:

-

Convert the NOE/ROE cross-peak intensities into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of 2.5, 3.5, and 5.0 Å, respectively).

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental distance restraints.

-

Refine the calculated structures and validate their quality based on parameters such as the root-mean-square deviation (RMSD) of the ensemble and the number of NOE violations.

-

Caption: Workflow for NMR-based solution structure determination.

Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5] Given that Z-Gly-Phe-NH2 is a bilayer-stabilizing peptide, a relevant model system to study its interaction is with lipid vesicles.

-

Preparation of Lipid Vesicles:

-

Prepare small unilamellar vesicles (SUVs) of a relevant phospholipid composition (e.g., dioleoylphosphatidylcholine, DOPC) by sonication or extrusion.

-

The final lipid concentration should be accurately determined.

-

-

Sample Preparation:

-

Prepare a solution of Z-Gly-Phe-NH2 in a buffer that is identical to the one used for the lipid vesicles to minimize heats of dilution. A typical starting concentration for the peptide in the syringe is 10-20 times the expected Kd.

-

Place the lipid vesicle suspension in the ITC sample cell.

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections of the Z-Gly-Phe-NH2 solution into the lipid vesicle suspension.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.

-

This analysis will yield the binding constant (Ka, from which Kd can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.

-

Computational Analysis of Molecular Interactions

In silico methods provide a powerful complement to experimental techniques, offering insights into molecular interactions at an atomic level of detail.

Predicting Binding Modes with Molecular Docking

Given the biological activity of Z-Gly-Phe-NH2 as an inhibitor of insulin-activated glucose transport, and the crucial role of GLUT4 in this process, molecular docking can be employed to predict the binding mode of Z-Gly-Phe-NH2 to the human GLUT4 transporter. The recent availability of a cryo-EM structure of human GLUT4 (PDB ID: 7WSN) provides an excellent starting point for such studies.[6][7]

-

Preparation of the Receptor (GLUT4):

-

Download the structure of human GLUT4 (PDB ID: 7WSN) from the Protein Data Bank.

-

Using molecular modeling software (e.g., AutoDock Tools, Chimera, Maestro), prepare the protein by removing any co-crystallized ligands and water molecules.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

-

Preparation of the Ligand (Z-Gly-Phe-NH2):

-

Generate a 3D structure of Z-Gly-Phe-NH2. This can be done using a molecule builder or by extracting the coordinates from its known crystal structure.

-

Assign partial charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Define the search space (the "docking box") on the GLUT4 transporter. This can be a blind docking approach where the entire protein is searched, or a targeted docking where the box is centered on a putative binding site. Given that phenylalanine amides have been shown to bind to the intracellular gate of GLUT1, a targeted search in the corresponding region of GLUT4 would be a rational starting point.[3][8]

-

Run the docking simulation using software such as AutoDock Vina. The program will generate a series of possible binding poses for Z-Gly-Phe-NH2 ranked by their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked poses in the context of the GLUT4 binding pocket.

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between Z-Gly-Phe-NH2 and the protein residues.

-

Compare the predicted binding mode with any available structure-activity relationship data for other GLUT inhibitors to assess the plausibility of the predicted pose.

-

Caption: Workflow for molecular docking of Z-Gly-Phe-NH2 to GLUT4.

Assessing Interaction Stability with Molecular Dynamics (MD) Simulations

MD simulations can be used to assess the stability of the docked Z-Gly-Phe-NH2-GLUT4 complex and to observe the dynamics of the molecular interactions over time in a simulated physiological environment.

-

System Setup:

-

Take the most promising docked pose of the Z-Gly-Phe-NH2-GLUT4 complex as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., a POPC membrane) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological salt concentration.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-parameterized for proteins, lipids, and small molecules.

-

Define the simulation parameters, including the temperature, pressure, and simulation time.

-

-

Simulation Protocol:

-

Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the target temperature and then equilibrate it under constant pressure to allow the solvent and lipids to relax around the protein-ligand complex.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the Z-Gly-Phe-NH2 binding. This includes calculating the RMSD of the ligand in the binding pocket.

-

Characterize the persistent intermolecular interactions (e.g., hydrogen bonds, salt bridges) between the peptide and the transporter over the course of the simulation.

-

Analyze the conformational changes in both the ligand and the protein upon binding.

-

Caption: Workflow for molecular dynamics simulation of the GLUT4-peptide complex.

Conclusion and Future Directions

The study of Z-Gly-Phe-NH2's molecular interactions serves as a paradigm for modern drug discovery and chemical biology research. By integrating solid-state analysis, solution-phase biophysics, and computational modeling, a holistic understanding of its mechanism of action can be developed. The protocols outlined in this guide provide a robust framework for such an investigation.

Future work should focus on experimentally validating the predicted binding mode of Z-Gly-Phe-NH2 with GLUT4 through site-directed mutagenesis of the putative binding site residues. Furthermore, the insights gained from these studies can inform the rational design of second-generation analogs with improved potency and selectivity, paving the way for novel therapeutic strategies targeting glucose metabolism.

References

-

PeptaNova GmbH. Z-Gly-Phe-NH2. Available from: [Link]

-

Yuan, Y., et al. (2022). Cryo-EM structure of human glucose transporter GLUT4. RCSB Protein Data Bank. doi: 10.2210/pdb7WSN/pdb. Available from: [Link]

-

Piper, R. C., et al. (1993). GLUT-4 NH2 terminus contains a phenylalanine-based targeting motif that regulates intracellular sequestration. The Journal of cell biology, 121(6), 1221–1232. Available from: [Link]

-

University of Wisconsin-Madison, NMRFAM. NOESY and ROESY. Available from: [Link]

-

Stagsted, J., et al. (1993). Inhibition of internalization of glucose transporters and IGF-II receptors. Mechanism of action of MHC class I-derived peptides which augment the insulin response in rat adipose cells. The Journal of biological chemistry, 268(30), 22807–22813. Available from: [Link]

-

Kapoor, K., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proceedings of the National Academy of Sciences of the United States of America, 113(17), 4711–4716. Available from: [Link]

-

Wikipedia. GLUT4. Available from: [Link]

-

Temre, M., et al. (2022). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Frontiers in Pharmacology, 13, 1036082. Available from: [Link]

-

PDBj. PDB-7wsm: Cryo-EM structure of human glucose transporter GLUT4 bound to cyt.... Available from: [Link]

-

D'Auria, G., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 25(31), 3749–3767. Available from: [Link]

-

Yuan, Y., et al. (2022). Cryo-EM structure of human glucose transporter GLUT4. Nature communications, 13(1), 2630. Available from: [Link]

-

Sivapragasam, P., et al. (2023). Elucidating the Potential Inhibitor against Type 2 Diabetes Mellitus Associated Gene of GLUT4. BioMed research international, 2023, 7780367. Available from: [Link]

-

Sun, J., et al. (2012). Molecular Dynamics Simulation Studies of GLUT4: Substrate-Free and Substrate-Induced Dynamics and ATP-Mediated Glucose Transport Inhibition. PloS one, 7(5), e35936. Available from: [Link]

-

Krupka, R. M. (1985). Evidence for allosteric inhibition sites in the glucose carrier of erythrocytes. The Journal of biological chemistry, 260(14), 8174–8179. Available from: [Link]

-

Taiwo, A. F., et al. (2018). Structural Studies of Predicted Ligand Binding Sites and Molecular Docking Analysis of Slc2a4 as a Therapeutic Target for the Treatment of Cancer. International journal of molecular sciences, 19(2), 386. Available from: [Link]

-

UniProt. SLC2A4 - Solute carrier family 2, facilitated glucose transporter member 4 - Homo sapiens (Human). Available from: [Link]

-

Sasi, S., et al. (2009). Homology Modeling of GLUT4, an Insulin Regulated Facilitated Glucose Transporter and Docking Studies with ATP and its Inhibitors. Journal of Molecular Modeling, 15(10), 1235-1245. Available from: [Link]

-

PDI, Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

-

Siahaan, T. J., & Lutz, K. (1994). Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics. Journal of pharmaceutical and biomedical analysis, 12(1), 65–71. Available from: [Link]

-

Glembotski, C. C. (1982). Characterization of the molecular forms of immunoactive atrial natriuretic peptide in the rat atrium and ventricle. Biochemical and biophysical research communications, 108(4), 1364–1371. Available from: [Link]

-

Keller, R. How to perform molecular docking using a synthesized peptide?. ResearchGate. Available from: [Link]

-

Bonvin Lab. Molecular Dynamics Simulation of the p53 N-terminal peptide. Available from: [Link]

-

In, Y., et al. (2000). Structural studies of C-amidated amino acids and peptides: crystal structures of Z-Gly-Phe-NH2, Tyr-Lys-NH2, and Asp-Phe-NH2. Journal of peptide science : an official publication of the European Peptide Society, 6(3), 103–112. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. greenpharmacy.info [greenpharmacy.info]

- 5. rcsb.org [rcsb.org]

- 6. Cryo-EM structure of human glucose transporter GLUT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Simulation Studies of GLUT4: Substrate-Free and Substrate-Induced Dynamics and ATP-Mediated Glucose Transport Inhibition | PLOS One [journals.plos.org]

Z-Gly-Phe-NH2: A Technical Guide to its Potential Applications in Cosmetic Formulations

Abstract

This technical guide provides an in-depth exploration of the dipeptide Z-Gly-Phe-NH2, detailing its potential applications in advanced cosmetic formulations. As the demand for scientifically validated, high-performance cosmetic ingredients continues to grow, peptides have emerged as a leading category of active compounds. This document serves as a comprehensive resource for researchers, cosmetic chemists, and drug development professionals, offering insights into the mechanistic pathways, formulation strategies, and robust evaluation methodologies pertinent to Z-Gly-Phe-NH2 and related dipeptides. We will delve into its biochemical properties, potential to modulate key aspects of skin physiology, and the experimental frameworks required to substantiate efficacy and ensure safety.

Introduction: The Rise of Bioactive Peptides in Dermatology

The cosmetic industry is undergoing a paradigm shift, moving from superficial aesthetic enhancements to sophisticated, biology-driven skincare solutions. At the forefront of this evolution are bioactive peptides, short chains of amino acids that act as cellular messengers, capable of modulating specific physiological responses within the skin.[1] Unlike larger proteins, peptides can be designed to be more stable and to penetrate the stratum corneum, allowing them to interact with dermal and epidermal cells.[2] Their high specificity and potent activity at low concentrations make them ideal candidates for targeted anti-aging and skin health applications.

Z-Gly-Phe-NH2, a synthetic dipeptide amide composed of glycine and phenylalanine with an N-terminal benzyloxycarbonyl (Z) protecting group, represents a molecule of significant interest within this class. The "Z" group confers enhanced stability against enzymatic degradation, a critical attribute for maintaining bioactivity within a cosmetic formulation.[3] While primarily utilized in biochemical research, its structural similarity to naturally occurring peptide fragments suggests a potential role in cosmetic science, particularly in areas concerning the maintenance and restoration of the extracellular matrix (ECM).[4]

This guide will systematically explore the scientific rationale for the inclusion of Z-Gly-Phe-NH2 in cosmetic formulations, from its fundamental chemistry to its purported biological effects and the rigorous testing required for claim substantiation.

Molecular Profile of Z-Gly-Phe-NH2

A thorough understanding of the physicochemical properties of Z-Gly-Phe-NH2 is fundamental to its successful formulation and delivery.

| Property | Value | Reference |

| IUPAC Name | Benzyl N-[2-[(2-amino-2-oxoethyl)amino]-3-phenylpropanoyl]glycinamide | |

| Molecular Formula | C19H21N3O4 | [3] |

| Molecular Weight | 355.39 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Key Structural Features | Dipeptide core (Gly-Phe), C-terminal amide, N-terminal benzyloxycarbonyl (Z) protecting group. | [3] |

The presence of the aromatic phenylalanine residue imparts a degree of lipophilicity to the molecule, which can be advantageous for skin penetration. The glycine residue, being the smallest amino acid, provides conformational flexibility. The C-terminal amide and the N-terminal Z-group are crucial for preventing rapid degradation by peptidases present in the skin.

Postulated Mechanisms of Action in Cutaneous Biology

While direct, peer-reviewed studies on the specific cosmetic effects of Z-Gly-Phe-NH2 are emerging, we can infer its potential mechanisms of action based on the well-documented roles of similar dipeptides and its known biochemical interactions. The primary hypothesized applications in cosmetics revolve around its potential to stimulate collagen synthesis and inhibit its degradation.

Stimulation of Extracellular Matrix (ECM) Synthesis

A key driver of skin aging is the decline in the structural proteins of the ECM, most notably collagen. Fibroblasts are the primary cell type responsible for synthesizing collagen and other ECM components.[5] Certain peptides, often referred to as "signal peptides," are believed to mimic fragments of degraded collagen, thereby signaling to fibroblasts that the ECM is damaged and in need of repair. This signaling cascade can lead to an upregulation of collagen and elastin synthesis.[6][7]

The Gly-Phe dipeptide sequence is a component of various natural proteins, and its presence in Z-Gly-Phe-NH2 suggests it could act as such a signaling molecule.

Caption: Postulated signaling pathway for Z-Gly-Phe-NH2-induced collagen synthesis.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM proteins, including collagen and elastin.[8] While essential for normal tissue remodeling, their overexpression, often induced by factors like UV radiation, contributes to premature skin aging.[9] The inhibition of MMPs is a key strategy in anti-aging skincare. Some peptides can act as MMP inhibitors (MMPIs), either by directly binding to the active site of the enzyme or by downregulating its expression.

Z-Gly-Phe-NH2 has been investigated as a competitive substrate for metalloendoproteases in biochemical contexts, suggesting a potential to interact with and possibly inhibit MMPs in the skin.[3]

Caption: Potential mechanism of Z-Gly-Phe-NH2 in inhibiting collagen degradation.

Efficacy Evaluation: A Framework for Substantiation

To move from postulated mechanisms to substantiated cosmetic claims, a rigorous and multi-faceted approach to efficacy testing is imperative. This involves a combination of in-vitro and in-vivo methodologies.

In-Vitro Efficacy Testing

In-vitro studies provide the foundational evidence for a cosmetic ingredient's biological activity in a controlled laboratory setting.

-

Objective: To determine the effect of Z-Gly-Phe-NH2 on fibroblast viability, proliferation, and collagen production.

-

Methodology:

-

Cell Culture: Human dermal fibroblasts (HDFs) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Z-Gly-Phe-NH2 for 24-72 hours. A vehicle control (the solvent used to dissolve the peptide) and a positive control (e.g., Ascorbic Acid or TGF-β) are included.

-

Proliferation Assay: Cell proliferation can be assessed using assays such as the MTT or WST-1 assay, which measure metabolic activity, or by direct cell counting.[10]

-

Collagen Synthesis Assay: The amount of newly synthesized collagen can be quantified using methods like the Sirius Red assay for total collagen or by ELISA for specific collagen types (e.g., Collagen I).

-

-

Expected Outcome: A dose-dependent increase in fibroblast proliferation and collagen synthesis would support an anti-aging and skin-rejuvenating claim.

-

Objective: To assess the ability of Z-Gly-Phe-NH2 to inhibit the activity of MMP-1 (collagenase).

-

Methodology:

-

Enzyme and Substrate: A commercially available MMP-1 inhibitor screening kit is typically used.[11][12] These kits contain recombinant human MMP-1 and a fluorogenic substrate.

-

Inhibition Assay: Z-Gly-Phe-NH2 at various concentrations is pre-incubated with the MMP-1 enzyme. The reaction is initiated by the addition of the substrate.

-

Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader. A known MMP inhibitor (e.g., GM6001) is used as a positive control.

-

-

Expected Outcome: A reduction in fluorescence in the presence of Z-Gly-Phe-NH2 would indicate inhibition of MMP-1 activity.

-

Objective: To understand the effect of Z-Gly-Phe-NH2 on the expression of genes related to ECM homeostasis.

-

Methodology:

-

Cell Treatment and RNA Extraction: HDFs are treated with Z-Gly-Phe-NH2, and total RNA is extracted.

-

qRT-PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of genes such as COL1A1 (Collagen Type I), ELN (Elastin), and MMP1.

-

-

Expected Outcome: An upregulation of COL1A1 and ELN gene expression and a downregulation of MMP1 expression would provide strong evidence for the anti-aging potential of Z-Gly-Phe-NH2.

-

Objective: To evaluate the efficacy of a final formulation containing Z-Gly-Phe-NH2 on a more physiologically relevant skin model.

-

Methodology:

-

Model: Commercially available 3D full-thickness skin models, which consist of both a dermal layer with fibroblasts and an epidermal layer with keratinocytes, are used.[1][13]

-

Topical Application: The cosmetic formulation containing Z-Gly-Phe-NH2 is applied topically to the skin model.

-

Analysis: After a defined incubation period, the tissue can be analyzed histologically for changes in skin structure, and biomarkers for collagen synthesis and MMP expression can be quantified via immunohistochemistry or ELISA.

-

-

Expected Outcome: Visible improvements in the dermal structure and positive changes in biomarker expression would provide strong pre-clinical evidence of efficacy.

In-Vivo Clinical Testing

The ultimate validation of a cosmetic ingredient's efficacy comes from well-designed clinical trials on human subjects.

-

Objective: To assess the anti-wrinkle and skin firming effects of a topical formulation containing Z-Gly-Phe-NH2.

-

Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.

-

Subjects: A cohort of volunteers with visible signs of skin aging (e.g., fine lines and wrinkles).

-

Treatment: Subjects apply the formulation with Z-Gly-Phe-NH2 to one side of their face and a placebo formulation to the other side, twice daily for a period of 4-12 weeks.

-

-

Efficacy Parameters:

-

Instrumental Assessment: Skin topography (wrinkle depth and volume) can be measured using techniques like silicone replica analysis with image analysis (e.g., VisioScan®) or fringe projection. Skin elasticity and firmness can be measured with a cutometer.

-

Expert Grading: Dermatologists can visually assess changes in wrinkles, firmness, and overall skin appearance.

-

Subject Self-Assessment: Questionnaires can be used to gather subjective feedback from the participants.

-

-

Expected Outcome: Statistically significant improvements in the instrumental and expert-assessed parameters on the side treated with the Z-Gly-Phe-NH2 formulation compared to the placebo would substantiate its anti-aging claims.

Formulation and Delivery Strategies

The efficacy of any peptide, including Z-Gly-Phe-NH2, is highly dependent on its formulation. The primary challenge is to ensure its stability within the product and its ability to penetrate the stratum corneum to reach its target cells in the dermis.

Enhancing Skin Penetration

-

Lipophilic Modifications: While the phenylalanine residue provides some lipophilicity, conjugation with a fatty acid (e.g., palmitoyl group) can further enhance penetration.

-

Encapsulation Systems: Encapsulating Z-Gly-Phe-NH2 in delivery systems like liposomes or niosomes can protect it from degradation and facilitate its transport through the lipid-rich stratum corneum.[10]

-

Penetration Enhancers: The inclusion of safe and effective penetration enhancers in the formulation can reversibly modify the barrier function of the stratum corneum, allowing for better peptide absorption.

Stability in Cosmetic Formulations

-

pH: The pH of the final formulation should be optimized to ensure the stability of the peptide.

-

Compatibility: Compatibility studies should be conducted to ensure that other ingredients in the formulation (e.g., preservatives, chelating agents, antioxidants) do not negatively impact the stability or activity of Z-Gly-Phe-NH2.

-

Analytical Methods: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for quantifying the concentration of Z-Gly-Phe-NH2 in the final product and for monitoring its stability over time and under different storage conditions (e.g., elevated temperature, freeze-thaw cycles).[14][15][16]

Safety and Toxicological Assessment

Ensuring the safety of any new cosmetic ingredient is paramount.

-

In-Vitro Safety Testing:

-

Cytotoxicity: Assays on human keratinocytes and fibroblasts to determine the concentration at which Z-Gly-Phe-NH2 becomes cytotoxic.

-

Skin Irritation: Using reconstructed human epidermis (RhE) models (OECD TG 439).

-

Skin Sensitization: Employing a combination of in-chemico (e.g., DPRA) and in-vitro (e.g., KeratinoSens™, h-CLAT) methods that address key events in the adverse outcome pathway for skin sensitization.

-

-

Human Repeat Insult Patch Test (HRIPT): This clinical test is performed to assess the potential for irritation and sensitization in human volunteers under exaggerated exposure conditions.

Based on the available data for similar amino acid amides, Z-Gly-Phe-NH2 is expected to have a favorable safety profile for topical application when formulated to be non-irritating.[17] However, a complete safety dossier specific to Z-Gly-Phe-NH2 would be required for regulatory compliance.

Conclusion and Future Perspectives

Z-Gly-Phe-NH2 stands as a promising candidate for inclusion in the next generation of evidence-based cosmetic formulations. Its dipeptide structure, stabilized by protective chemical groups, aligns with the characteristics of known signal peptides that can positively influence the skin's extracellular matrix. The proposed mechanisms of action—stimulation of collagen synthesis and inhibition of MMPs—are central to effective anti-aging strategies.

The path to commercialization, however, requires a dedicated and rigorous scientific approach. The experimental frameworks outlined in this guide provide a clear roadmap for elucidating the precise biological activities of Z-Gly-Phe-NH2, optimizing its delivery into the skin, and unequivocally demonstrating its efficacy and safety. As our understanding of skin biology deepens, so too will our ability to design and validate novel peptides like Z-Gly-Phe-NH2, ushering in a new era of scientifically driven skincare.

References

- Google Patents.

-

Fraunhofer-Gesellschaft. Three-dimensional (3D) skin models as in-vitro test systems. [Link]

-

bioRxiv. Combinations of Peptides Synergistically Activate the Regenerative Capacity of Skin Cells In Vitro. [Link]

-

PeptaNova. Z-Gly-Phe-NH2. [Link]

-

Scientific Committee on Consumer Safety. Opinion on Methyl salicylate (methyl 2-hydroxybenzoate). [Link]

-

PubMed. Release studies of undecylenoyl phenylalanine from topical formulations. [Link]

-

PubMed. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea. [Link]

-

PubMed. Novel diffusion cell for in vitro transdermal permeation, compatible with automated dynamic sampling. [Link]

-

PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

-

ResearchGate. Signal Peptides - Promising Ingredients in Cosmetics. [Link]

-

ResearchGate. Franz diffusion cell and its implication in skin permeation studies. [Link]

- Google Patents. US6372717B1 - Synthetic peptides and their use in cosmetic or dermopharmaceutical compositions.

-

ResearchGate. Cell viability assay for fibroblast proliferation. [Link]

-

OUCI. Franz diffusion cell and its implication in skin permeation studies. [Link]

-

StatPearls - NCBI Bookshelf. Biochemistry, Collagen Synthesis. [Link]

-

MDPI. Fibroblast Growth Factor-2 and Enamel Matrix Derivative Enhance Proliferation, Migration, and Wound Healing in Gingival Epithelial and Fibroblast Cells. [Link]

-

PubMed. Discovery of matrix metalloproteinase inhibitors as anti-skin photoaging agents. [Link]

-

BioAssay Systems. EnzyFluo™ MMP-1 Inhibitor Assay Kit. [Link]

-

European Patent Office - EP 35. COMPOUNDS USEFUL FOR THE TREATMENT AND/OR CARE OF THE SKIN, HAIR, NAILS AND/OR MUCOUS MEMBRANES. [Link]

-

MakingCosmetics. Stability Testing of Cosmetics. [Link]

-

PubMed. Transdermal Properties of Cell-Penetrating Peptides: Applications and Skin Penetration Mechanisms. [Link]

-

MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]

- Google Patents. US8765254B2 - Polymeric membranes with human skin-like permeability properties and uses thereof.

-

PubMed Central. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome. [Link]

-

ResearchGate. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]

-

MDPI. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review. [Link]

-

Certified Laboratories. Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet]. [Link]

-

Eurofins. Stability Testing of Cosmetic Products. [Link]

-

PubMed. Evaluation of transdermal penetration enhancers using a novel skin alternative. [Link]

-

AIP Publishing. Three-dimensional models of human skin for biomedical applications. [Link]

-

Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). [Link]

-

PubMed. Safety assessment of animal- and plant-derived amino acids as used in cosmetics. [Link]

-

Justia Patents. PEPTIDE BASED COSMETIC OR DERMATOLOGICAL TREATMENT OF THE SKIN AND ITS APPENDAGES. [Link]

-

PubMed Central. Release studies of undecylenoyl phenylalanine from topical formulations. [Link]

-

Taobe Consulting. Stability Testing Cosmetics. [Link]

-

News-Medical. Collagen Synthesis. [Link]

-

PubMed Central. Beneficial Regulation of Matrix Metalloproteinases for Skin Health. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Z-Gly-Phe-NH<sub>2</sub> › PeptaNova [peptanova.de]

- 4. BR112017012474B1 - peptide compound, cosmetic or dermopharmaceutical composition, and, use of at least one peptide compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modelling the Complexity of Human Skin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibroblast Growth Factor-2 and Enamel Matrix Derivative Enhance Proliferation, Migration, and Wound Healing in Gingival Epithelial and Fibroblast Cells [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Three-dimensional (3D) skin models as in-vitro test systems - Fraunhofer IGB [igb.fraunhofer.de]

- 13. alcyomics.com [alcyomics.com]

- 14. makingcosmetics.com [makingcosmetics.com]

- 15. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]

- 16. chondrex.com [chondrex.com]

- 17. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Z-Gly-phe-NH2 solid-phase peptide synthesis protocol

Application Note: Optimized Solid-Phase Synthesis of Z-Gly-Phe-NH2

Subtitle: A High-Fidelity Protocol for Generating Metalloprotease Substrates via Fmoc-SPPS

Abstract

The dipeptide amide Z-Gly-Phe-NH2 (Carbobenzoxy-Glycyl-L-Phenylalanine Amide) serves as a critical fluorogenic or chromogenic substrate for characterizing metalloproteases, including thermolysin and various endopeptidases. While seemingly simple, the synthesis of protected dipeptide amides presents unique challenges, notably the risk of diketopiperazine (DKP) formation and the necessity of preserving the N-terminal Benzyloxycarbonyl (Z) group during resin cleavage. This application note details a robust Fmoc solid-phase peptide synthesis (SPPS) protocol utilizing Rink Amide resin. By employing orthogonal protecting group chemistry, we ensure the retention of the acid-stable Z-group while efficiently liberating the C-terminal amide, resulting in high-purity substrates for enzymatic assays.

Introduction & Strategic Rationale

The Target: Z-Gly-Phe-NH2

This peptide features two critical structural elements:

-

N-terminal Z-Group: The Carbobenzoxy group mimics the enzyme's natural substrate specificity and renders the peptide hydrophobic, facilitating binding in the protease active site.

-

C-terminal Amide: The amide functionality blocks the C-terminus, preventing non-specific carboxypeptidase activity and ensuring the peptide acts strictly as an endopeptidase substrate.

Synthetic Strategy: Fmoc vs. Boc

-

The Challenge: The Z-group is removed by strong acids (HBr/AcOH, HF) or hydrogenolysis.

-

The Solution (Fmoc Chemistry): We utilize Fmoc chemistry on Rink Amide resin .[1] The cleavage condition for Rink Amide (95% TFA) removes the peptide from the resin and deprotects acid-labile side chains (if any), but leaves the Z-group intact. The Z-group is generally stable to TFA for the short duration of cleavage (1–2 hours), making this the optimal route.

Materials & Reagents

| Category | Reagent | Grade/Specification | Function |

| Solid Support | Rink Amide MBHA Resin | Loading: 0.5–0.7 mmol/g | Generates C-terminal amide upon cleavage. |

| Amino Acids | Fmoc-L-Phe-OH | >99% Purity | C-terminal residue. |

| Z-Gly-OH | >99% Purity | N-terminal residue (Chain terminator). | |

| Coupling | HBTU or HATU | Coupling Reagent | Activates carboxyl groups. |

| Base | DIPEA (Diisopropylethylamine) | Biotech Grade | Activates coupling species. |

| Deprotection | Piperidine | 20% v/v in DMF | Removes Fmoc group.[1] |

| Cleavage | TFA (Trifluoroacetic acid) | HPLC Grade | Cleaves peptide from resin.[2][3][4] |

| Scavengers | TIPS (Triisopropylsilane) | Reagent Grade | Quenches carbocations. |

| Solvents | DMF, DCM, Diethyl Ether | Anhydrous/HPLC | Washing and precipitation. |

Experimental Protocol

Resin Preparation

-

Weighing: Weigh 0.2 g of Rink Amide MBHA resin (0.6 mmol/g loading) into a fritted SPPS reaction vessel.

-

Swelling: Add 5 mL DCM and shake for 20 minutes. Drain. Add 5 mL DMF and shake for 20 minutes. Drain.

-

Expert Insight: Proper swelling exposes the internal reactive sites of the polystyrene matrix, ensuring efficient coupling.

-

Fmoc Deprotection (Resin Activation)

The Rink Amide linker comes Fmoc-protected.

-

Add 20% Piperidine in DMF (5 mL).

-

Agitate for 5 minutes. Drain.

-

Repeat with fresh 20% Piperidine for 15 minutes. Drain.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Validation: Perform a Kaiser Test (ninhydrin). The beads should turn dark blue, indicating free amines.

-

Coupling Residue 1: Fmoc-Phe-OH

-

Activation: In a separate vial, dissolve Fmoc-Phe-OH (4 eq relative to resin loading) and HBTU (3.9 eq) in minimal DMF. Add DIPEA (8 eq). Let stand for 2–3 minutes to form the active ester.

-

Coupling: Transfer the activated solution to the resin vessel.

-

Reaction: Agitate at room temperature for 45–60 minutes.

-

Wash: Drain and wash with DMF (4x).

-

Validation: Perform a Kaiser Test. Beads should remain yellow/colorless (complete coupling).

Deprotection of Phenylalanine

-

Repeat the deprotection steps from 4.2 to remove the Fmoc group from the Phe residue.

-

Wash thoroughly with DMF.[1]

Coupling Residue 2: Z-Gly-OH (Critical Step)

This step installs the final N-terminal cap.

-

Activation: Dissolve Z-Gly-OH (4 eq) and HBTU (3.9 eq) in DMF. Add DIPEA (8 eq).

-

Coupling: Add to the resin-bound H-Phe-Rink complex.

-

Reaction: Agitate for 60 minutes.

-

Note: Glycine is sterically unhindered, so coupling is usually rapid.

-

-

Wash: DMF (5x), DCM (5x).

-

Final Wash: Wash with Methanol (2x) to shrink the resin, then dry under vacuum or nitrogen flow.

Cleavage & Isolation

-

Cocktail Preparation: Prepare TFA/TIPS/H2O (95:2.5:2.5) .

-

Why this ratio? Water and TIPS scavenge any reactive species. Since this peptide lacks reactive side chains (like Trp, Met, Cys), a simple cocktail is sufficient.

-

-

Cleavage: Add 5 mL cocktail to the dry resin. Shake gently for 90 minutes .

-

Caution: Do not exceed 2 hours. While Z is stable, prolonged exposure to 95% TFA can lead to minor degradation (benzyl cation formation).

-

-

Collection: Filter the cleavage mixture into a 50 mL centrifuge tube. Wash resin with 1 mL TFA.

-

Precipitation: Add ice-cold Diethyl Ether (35 mL) to the filtrate. The peptide should precipitate immediately as a white solid.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether. Repeat the ether wash 2x.

-

Drying: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize.

Workflow Visualization

The following diagram illustrates the stepwise assembly and the critical decision points for Z-group retention.

Figure 1: Step-wise synthesis workflow emphasizing the retention of the Z-protecting group during the acidic cleavage step.

Analytical Validation

Upon lyophilization, the crude peptide must be validated.

-

HPLC: Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes on a C18 column. Z-Gly-Phe-NH2 is relatively hydrophobic due to the Z-group and Phenylalanine; expect elution later in the gradient (typically >40% ACN).

-

Mass Spectrometry (ESI-MS):

-

Formula: C19H21N3O4

-

Molecular Weight: 355.39 g/mol

-

Expected [M+H]+: 356.4 Da

-

Expected [M+Na]+: 378.4 Da

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete coupling of Z-Gly-OH. | Double couple the Z-Gly-OH step. Ensure the Z-Gly-OH reagent is fresh and not hydrolyzed. |

| Z-Group Loss | Cleavage time > 3 hours or high temperature. | Keep cleavage strictly under 2 hours at room temperature. Ensure TFA is not contaminated with scavengers that attack benzyl esters aggressively. |

| Diketopiperazine (DKP) | Cyclization of Phe-Gly dipeptide. | DKP risk is minimal here because the N-terminus is Z-protected immediately after coupling Gly. Do not leave the Resin-Phe-NH2 intermediate sitting in base (piperidine) for long periods before adding Z-Gly-OH. |

| Solubility | Hydrophobic nature of Z-Phe. | Dissolve the final peptide in DMSO or Methanol for assay stock solutions; it may have poor solubility in pure water. |

References

-

Solid-Phase Peptide Synthesis (SPPS) Explained. CEM Corporation. Available at: [Link][5]

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press, 2000. (Standard Protocol Reference).[4]

-

Metalloprotease Substrate Specificity. ResearchGate (Contextualizing Z-Gly-Phe-NH2 as a model substrate). Available at: [Link]

Sources

Liquid-phase synthesis of Benzyloxycarbonylglycyl-L-phenylalanine amide

Application Note: Strategic Liquid-Phase Synthesis of Z-Gly-Phe-NH₂

Abstract & Strategic Overview

This application note details the liquid-phase synthesis of Benzyloxycarbonylglycyl-L-phenylalanine amide (Z-Gly-Phe-NH₂) , a critical model dipeptide widely used as a substrate for metalloproteases (specifically Thermolysin) and as a structural probe in crystallographic studies.

While Solid-Phase Peptide Synthesis (SPPS) is ubiquitous, liquid-phase synthesis (LPPS) remains the gold standard for short peptides (di- and tripeptides) due to superior scalability, cost-effectiveness, and the elimination of resin-cleavage steps.

This guide presents two distinct, self-validating protocols:

-

The Chemical Route (Mixed Anhydride Method): The industry standard for high-yield, scalable production.

-

The Biocatalytic Route (Thermolysin-Mediated): A stereoselective, "green" alternative that exploits thermodynamic precipitation.

Molecule Profile

| Property | Data |

| Systematic Name | Benzyl (2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)carbamate |

| Abbreviation | Z-Gly-Phe-NH₂ |

| Molecular Weight | 355.39 g/mol |